

5-Bromo-7-azaindole: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 5-Bromo-7-azaindole

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An In-depth Technical Guide on the Core Properties, Synthesis, and Applications of **5-Bromo-7-azaindole** for Researchers, Scientists, and Drug Development Professionals.

5-Bromo-7-azaindole, also known as 5-Bromo-1H-pyrrolo[2,3-b]pyridine, is a versatile heterocyclic compound that has garnered significant attention in medicinal chemistry and materials science. Its unique structural properties make it a crucial building block in the synthesis of bioactive molecules and pharmaceuticals. The presence of a bromine substituent enhances its reactivity, allowing for diverse functionalization, which is pivotal in the development of targeted therapies and novel drug candidates. This technical guide provides a comprehensive overview of the molecular characteristics, synthesis protocols, and key data for **5-Bromo-7-azaindole**.

Core Physicochemical and Structural Data

The fundamental properties of **5-Bromo-7-azaindole** are summarized in the table below, providing a quick reference for researchers.

Property	Value
Molecular Formula	C ₇ H ₅ BrN ₂ [1][2][3]
Molecular Weight	197.03 g/mol [2][3][4][5]
CAS Number	183208-35-7[1][2][3]
Appearance	White to yellow or yellow-orange to red-brown powder/crystal[1]
Melting Point	176-180 °C[2]
InChI Key	LPTVWZSQAIDCEB-UHFFFAOYSA-N[2][4]
SMILES String	<chem>Brc1cnc2[nH]ccc2c1</chem> [2]

Synthesis of 5-Bromo-7-azaindole: Experimental Protocols

Several synthetic routes for **5-Bromo-7-azaindole** have been reported. Below are detailed methodologies for some of the key approaches.

Synthesis via Fischer Indole Cyclization

This method involves the cyclization of a hydrazine derivative to form the indole ring system.

Protocol:

- **Preparation of the Hydrazine:** 2-hydrazino-5-bromopyridine is dissolved in a suitable solvent.
- **Acid Addition:** Concentrated sulfuric acid is added to the solution, and the mixture is stirred until uniform.
- **Heating and Catalyst Addition:** The mixture is heated to a temperature of 70-90°C, and a catalyst, which can be a mixture of phosphorus oxychloride, copper acetate, and niobium pentachloride, is added.
- **Acetaldehyde Addition and Reflux:** Acetaldehyde is added to the solution while stirring, and the reaction is refluxed for 3-4 hours.

- Work-up: Upon completion, the reaction is cooled to room temperature and filtered. The filtrate is subjected to reduced pressure distillation and recrystallization to yield **5-Bromo-7-azaindole**.

Multi-step Synthesis from 7-Azaindole

This approach starts with the more readily available 7-azaindole and introduces the bromo group in a multi-step process.

Protocol:

- Formation of Dihydro-7-azaindole-2-sodium sulfonate: 7-azaindole is reacted with sodium hydrogen sulfite.
- Bromination: The resulting dihydro-7-azaindole-2-sodium sulfonate undergoes a bromination reaction to form dihydro-**5-bromo-7-azaindole**-2-sodium sulfonate.
- Elimination of Sodium Sulfonate: The sodium sulfonate group is removed under alkaline conditions to yield the final product, **5-Bromo-7-azaindole**.^[5]

Synthesis from 2-Aminopyridine

This method builds the pyrrole ring onto a pre-brominated pyridine core.

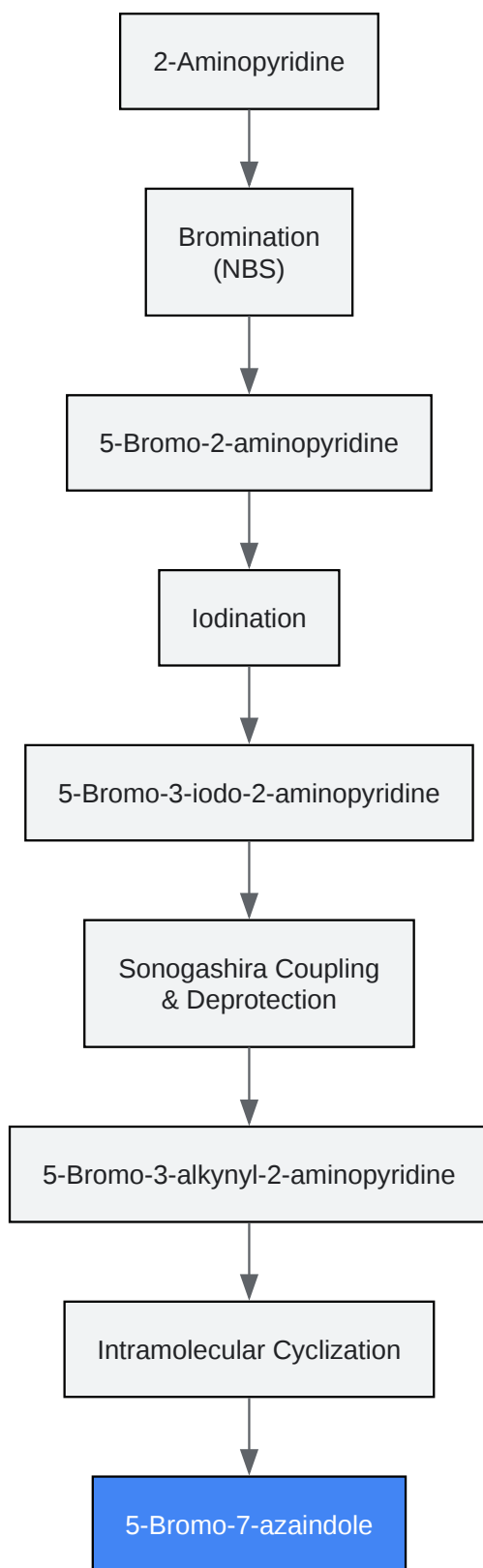
Protocol:

- Bromination of 2-Aminopyridine: N-bromosuccinimide (NBS) is added to a solution of 2-aminopyridine in a suitable solvent (e.g., methanol, ethanol, dichloromethane) at a low temperature (-5 to 15 °C). The reaction is stirred for 1-5 hours. The resulting 5-bromo-2-aminopyridine is obtained after filtration and washing.
- Iodination: The 5-bromo-2-aminopyridine is then subjected to an iodination reaction to produce the sulfate salt of 5-bromo-3-iodo-2-aminopyridine.
- Sonogashira Coupling and Deprotection: A Sonogashira coupling reaction is performed to introduce an alkyne group at the 3-position, followed by a deprotection step to yield 5-bromo-3-alkynyl-2-aminopyridine.

- Intramolecular Cyclization: The final step involves an intramolecular cyclization reaction in the presence of a base (e.g., sodium tert-butoxide, potassium tert-butoxide) in a solvent like DMSO or DMF at 60-85 °C for 1-3 hours. The crude product is obtained by pouring the reaction mixture into ice water, followed by filtration. The final product is purified by recrystallization.

Logical Workflow of Synthesis from 2-Aminopyridine

The following diagram illustrates the key steps in the synthesis of **5-Bromo-7-azaindole** starting from 2-aminopyridine.



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Caption: Synthesis workflow for **5-Bromo-7-azaindole**.

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